Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Structural Elucidation of Methyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, This compound , reflects its structural hierarchy:
- Pyrazolo[1,5-a]pyrimidine core : A fused bicyclic system combining a pyrazole (five-membered nitrogen-containing ring) and a pyrimidine (six-membered nitrogen-containing ring).
- Substituents :
- 5,7-Dichloro : Chlorine atoms at positions 5 and 7 of the pyrimidine ring.
- 3-Carboxylate methyl ester : A methyl ester group at position 3 of the pyrazolo ring.
The molecular formula is C₈H₅Cl₂N₃O₂ , with a molecular weight of 246.05 g/mol . Key identifiers include the CAS number 1053656-37-3 and PubChem CID 37819002 .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅Cl₂N₃O₂ | |
| Molecular Weight (g/mol) | 246.05 | |
| IUPAC Name | This compound | |
| CAS Number | 1053656-37-3 | |
| PubChem CID | 37819002 |
X-ray Crystallography and Conformational Studies
While direct X-ray crystallographic data for this compound are unavailable in the provided literature, structural insights can be inferred from related pyrazolopyrimidine derivatives:
- Planar Geometry : Pyrazolopyrimidine cores typically exhibit planar conformations due to aromatic stabilization, with bond angles consistent with sp² hybridization.
- Chlorine Substituent Effects : Chlorine atoms at positions 5 and 7 likely induce steric and electronic effects, influencing intermolecular interactions (e.g., hydrogen bonding or π-π stacking).
- Ester Group Orientation : The methyl ester at position 3 may adopt a coplanar arrangement with the pyrazolo ring, facilitating conjugation.
Crystallographic studies on analogous compounds (e.g., 5,7-dinitropyrazolo[5,1-b]quinazolin-9(4H)) reveal bond lengths and angles in the normal range for aromatic systems (C–N: ~1.3–1.4 Å; C–Cl: ~1.7–1.8 Å).
Spectroscopic Characterization (NMR, IR, UV-Vis, MS)
Spectroscopic data for this compound are limited in the provided sources, but its characterization typically involves:
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Peaks corresponding to aromatic protons (pyrazolo and pyrimidine rings) and the methyl ester group. Chlorine substituents may deshield adjacent protons, causing downfield shifts.
- ¹³C NMR : Signals for carbonyl carbons (carboxylate ester), aromatic carbons, and methyl groups.
Infrared Spectroscopy (IR)
- Carbonyl Stretch (C=O) : ~1700–1750 cm⁻¹ (ester group).
- C–Cl Stretch : ~600–800 cm⁻¹ (chlorine substituents).
UV-Vis Spectroscopy
Conjugation in the pyrazolopyrimidine core likely results in absorption bands in the 250–350 nm range, attributed to π→π* transitions.
Mass Spectrometry (MS)
Quantum Chemical Calculations for Electronic Structure
Computational studies on pyrazolo[1,5-a]pyrimidine derivatives provide insights into electronic properties:
- HOMO-LUMO Analysis :
- Electrostatic Potential (ESP) :
- Solubility and Permeability :
| Property | Value | Method |
|---|---|---|
| HOMO Energy (eV) | ~-8.0 (estimated) | DFT (B3LYP/6-31G*) |
| LUMO Energy (eV) | ~-1.5 (estimated) | DFT (B3LYP/6-31G*) |
| LogP | ~1.8 | Experimental/QSAR |
Properties
IUPAC Name |
methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O2/c1-15-8(14)4-3-11-13-6(10)2-5(9)12-7(4)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDZGZZFUIKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70916624 | |
| Record name | Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70916624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-37-3, 940284-55-9 | |
| Record name | Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70916624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a bicyclic structure, combining a pyrazole and pyrimidine ring, with chlorine substituents at positions 5 and 7, and a carboxylate group at position 3. Its structural attributes suggest a variety of interactions with biological targets, making it a candidate for therapeutic applications, particularly in treating inflammatory diseases and cancer.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. Studies have shown that it can inhibit enzymes involved in inflammatory pathways, which positions it as a potential therapeutic agent for conditions characterized by excessive inflammation. The compound's mechanism may involve the modulation of specific signaling pathways associated with inflammatory responses.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of this compound against various pathogens. Notably, it has demonstrated significant inhibitory effects against strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM. This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer and other diseases. For instance, it has shown potential as an inhibitor of PI3Kδ kinase, which is implicated in various cancer pathways. The IC50 values for enzyme inhibition assays indicate promising potency compared to existing inhibitors.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the core structure can influence biological activity. The presence of chlorine atoms at the 5 and 7 positions enhances the compound's binding affinity to biological targets. Additionally, variations in substituents at the C(7) position have been linked to improved selectivity and potency against specific isoforms of target enzymes.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate | Similar core structure without chlorine substituents | Lacks halogen atoms; potential for different reactivity |
| 4-Chloro-6-methylpyrazolo[1,5-a]pyrimidin-3-one | Chlorinated at different positions | Exhibits different biological activity due to substitution |
| 7-Azabicyclo[4.2.0]octa-1(6),2(4),3(2)-triene | Bicyclic structure similar to pyrazolo compounds | Different heteroatoms lead to unique properties |
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited potent activity against both gram-negative and gram-positive bacteria. The study employed MTT assays to determine cytotoxicity on human cell lines, revealing that while the compound was effective against pathogens, it maintained a favorable safety profile.
Inhibition of PI3Kδ Kinase
Another investigation focused on the inhibition of PI3Kδ kinase by this compound. The study utilized enzymatic assays to measure IC50 values across a series of synthesized derivatives. The results demonstrated that certain modifications led to enhanced selectivity and potency against PI3Kδ compared to other isoforms.
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorinated Positions
The chlorine atoms at positions 5 and 7 are highly reactive toward nucleophiles, enabling regioselective functionalization.
Key Reactions and Conditions
Mechanistic Insights :
-
The chlorine at position 7 exhibits higher reactivity due to electronic and steric factors, often reacting first in stepwise substitutions .
-
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible after substituting one chlorine, enabling aryl/heteroaryl introductions .
Hydrolysis of the Ester Group
The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility for biological applications.
Hydrolysis Conditions
Notes :
-
Hydrolysis is often a prerequisite for further derivatization, such as coupling with amines to form amides .
Reductive Amination and Cross-Coupling
The compound serves as a scaffold for synthesizing kinase inhibitors via reductive amination or transition-metal-catalyzed reactions.
Example Transformations
Key Findings :
-
Reductive amination at the ester group introduces diverse amines, enhancing selectivity for kinase targets like CDK2 and EGFR .
-
Suzuki coupling at position 5 or 7 broadens aromatic diversity, critical for optimizing pharmacokinetic properties .
Oxidation and Reduction Pathways
The pyrazolo[1,5-a]pyrimidine core undergoes redox reactions under controlled conditions.
Comparison with Similar Compounds
Ethyl 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 940284-55-9)
- Structural Differences : The ethyl ester analog replaces the methyl group with an ethyl chain, increasing the molecular weight to 274.09 g/mol (C₉H₇Cl₂N₃O₂) .
- Synthetic Utility : Both esters serve as precursors for amide derivatives, but the ethyl variant may offer improved solubility in organic solvents during coupling reactions .
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 845895-95-6)
- Structural Differences : The methyl ester is replaced by a nitrile group (-CN), resulting in a molecular formula of C₇H₂Cl₂N₄ and a molecular weight of 213.02 g/mol .
- Reactivity : The nitrile group increases electrophilicity at position 3, making it more reactive in nucleophilic substitution or cycloaddition reactions compared to esters .
- Biological Implications : The nitrile’s higher LogP (~2.5) may enhance membrane permeability but could reduce solubility in aqueous environments .
Ethyl 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: N/A)
- Structural Differences : Chlorines at positions 5 and 7 are replaced by methyl groups, altering electronic and steric profiles .
- Synthetic Pathways: Synthesized via a three-step process from ethyl 2-cyanoacetate, yielding high purity (90% after step 1) .
- Reactivity : Sodium borohydride reduction of the dimethyl analog produces complex mixtures of tetrahydropyrazolo[1,5-a]pyrimidines, whereas dichloro derivatives may resist reduction due to electron-withdrawing chlorine atoms .
Comparative Data Table
Key Research Findings
Reactivity in Halogenation Reactions
This compound exhibits steric hindrance at position 3, preventing further iodination under standard conditions. In contrast, unsubstituted pyrazolo[1,5-a]pyrimidines undergo regioselective halogenation at position 3 .
Preparation Methods
Formation of Pyrazolo[1,5-a]pyrimidine Core
- Starting Materials : 5-Amino-3-methylpyrazole or substituted aminopyrazoles.
- Reaction : Condensation with diethyl malonate or β-ketoesters in the presence of a base such as sodium ethoxide.
- Conditions : Heating in ethanol or other suitable solvents at elevated temperatures (around 90 °C).
- Outcome : Formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol intermediates with yields reported around 84–89%.
Selective Chlorination
- Reagent : Phosphorus oxychloride (POCl₃) is used to chlorinate the hydroxy groups at positions 5 and 7.
- Conditions : Typically reflux or elevated temperatures under controlled reaction times.
- Result : Conversion of dihydroxy derivatives to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with yields approximately 38–61% depending on substrate and conditions.
Esterification to Methyl Ester
- Method : The carboxylic acid or corresponding acid derivatives at position 3 are converted to methyl esters through standard esterification techniques.
- Typical Reagents : Methanol with acid catalysts or direct use of methylating agents.
- Alternative : Starting with methyl-substituted malonate derivatives can directly introduce the methyl ester functionality during ring formation.
Representative Synthetic Route (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | 5-Amino-3-methylpyrazole + diethyl malonate, NaOEt, EtOH, 90 °C, 24 h | 84–89 | Formation of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol intermediate |
| 2 | Chlorination | Phosphorus oxychloride, reflux | 38–61 | Selective chlorination at C5 and C7 positions to form dichloro derivative |
| 3 | Esterification | Methanol, acid catalyst or methylating agent | Variable | Conversion to methyl ester at 3-position; can be integrated in earlier steps by using methyl malonate |
Alternative Synthetic Approaches
- Suzuki Coupling and Buchwald–Hartwig Reactions : For further functionalization, the dichloro intermediate can undergo palladium-catalyzed cross-coupling reactions to introduce various substituents at positions 5 or 7, but these are subsequent to the preparation of the dichloro ester core.
- Nucleophilic Substitution : Chlorine atoms, especially at position 7, are reactive towards nucleophiles such as morpholine, enabling selective substitution which can be a key intermediate step for derivatives synthesis.
- Microwave-Assisted Synthesis : Some protocols employ microwave irradiation to accelerate reaction times and improve yields, particularly in coupling steps involving pyrazolo[1,5-a]pyrimidine derivatives.
Detailed Research Findings
- Yield Optimization : The chlorination step often shows moderate yields (38–61%), indicating room for optimization in reagent stoichiometry and reaction time to minimize side reactions.
- Selectivity : Chlorination is highly selective for the 5 and 7 positions due to the electronic nature of the pyrazolo[1,5-a]pyrimidine core, which is crucial for subsequent substitution reactions.
- Intermediates : The dihydroxy intermediate is a key compound that can be isolated or directly converted without purification, streamlining the synthesis.
- Reaction Conditions : Use of sodium ethoxide in ethanol at elevated temperatures is a common and effective base/solvent system for the initial ring formation.
Summary Table of Key Intermediates and Yields
Q & A
Q. Q1. What are the key synthetic routes for Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence product purity?
The synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example:
- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or DMF .
- Step 2 : Chlorination at positions 5 and 7 using POCl₃ or PCl₅ under controlled temperature (80–100°C) to ensure regioselectivity .
- Step 3 : Esterification of the carboxyl group using methanol and catalytic H₂SO₄ .
Critical factors : Excess chlorinating agents may lead to over-substitution, while prolonged heating during cyclization reduces yield. Purity is confirmed via HPLC (>95%) and NMR (absence of residual solvent peaks) .
Q. Q2. What spectroscopic methods are most reliable for characterizing this compound, and how are data contradictions resolved?
- 1H/13C NMR : Key signals include the ester methyl group (δ ~3.9 ppm in 1H; δ ~52 ppm in 13C) and pyrimidine ring protons (δ 8.2–8.5 ppm) .
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 275 (calculated for C₉H₅Cl₂N₃O₂) .
Contradictions : Discrepancies in chemical shifts may arise from solvent polarity or impurities. Cross-validation with elemental analysis (C, H, N within ±0.3% of theoretical values) resolves ambiguities .
Advanced Research Questions
Q. Q3. How does the electronic nature of substituents at positions 5 and 7 affect reactivity in nucleophilic aromatic substitution (NAS) reactions?
The electron-withdrawing Cl groups at positions 5 and 7 activate the pyrimidine ring for NAS. Studies show:
- Kinetics : Second-order rate constants increase with electron-deficient aryl groups (e.g., nitro substituents) due to enhanced ring polarization .
- Regioselectivity : Substitution occurs preferentially at position 3 (carboxylate group) due to steric hindrance at positions 5/6. Computational DFT studies (B3LYP/6-31G*) confirm this trend .
Methodological Note : Optimize reaction conditions using polar aprotic solvents (DMF, DMSO) and K₂CO₃ as a base at 60–80°C .
Q. Q4. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during functionalization of the ester group?
- Hydrolysis Prevention : Use anhydrous conditions (molecular sieves) and avoid prolonged exposure to aqueous bases. Replace methanol with tert-butanol for steric protection .
- Dimerization Control : Limit reaction time (<4 hrs) and employ low temperatures (0–5°C) during carboxylate activation (e.g., using CDI or BPC) .
Data Support : LC-MS monitoring reveals dimer formation (>10%) at room temperature, reduced to <2% under optimized conditions .
Q. Q5. How can computational modeling guide the design of Methyl 5,7-dichloro derivatives for kinase inhibition studies?
- Docking Studies : AutoDock Vina simulations show the dichloro motif enhances binding affinity to ATP pockets (e.g., CDK2: ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for non-chlorinated analogs) .
- QSAR Models : Hammett σ values for Cl substituents correlate with IC₅₀ values (R² = 0.89), predicting enhanced inhibitory potency in analogs .
Experimental Validation : In vitro kinase assays (e.g., ELISA-based) confirm computational predictions, with IC₅₀ values ≤50 nM for lead compounds .
Q. Q6. What analytical challenges arise in quantifying trace impurities, and how are they addressed?
- Challenges : Co-elution of chlorinated byproducts (e.g., 5-Cl-7-H analogs) in HPLC, and matrix effects in MS.
- Solutions :
Q. Q7. How does the dichloro substitution pattern influence metabolic stability in preclinical studies?
- In Vitro Stability : Microsomal assays (human liver microsomes) show t₁/₂ = 45 mins vs. t₁/₂ = 12 mins for non-chlorinated analogs, due to reduced CYP3A4-mediated oxidation .
- Metabolite ID : LC-QTOF detects hydroxylation at position 6 as the primary metabolite. Cl groups remain intact, confirmed via isotopic patterns .
Implications : The dichloro motif improves pharmacokinetic profiles, supporting in vivo efficacy studies .
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
